molecular formula C13H17ClN2O B8256989 N-(2-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride

N-(2-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride

Cat. No.: B8256989
M. Wt: 252.74 g/mol
InChI Key: MVABWFQMSPGSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1,2,5,6-Tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride is a synthetic compound featuring an acetamide backbone linked to a phenyl ring substituted with a 1,2,5,6-tetrahydropyridin-3-yl group at the ortho position. The tetrahydropyridine moiety is a partially saturated heterocycle, which may confer affinity for neurotransmitter receptors, particularly serotonin (5-HT) receptors, due to structural similarities with endogenous ligands like serotonin . Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-[2-(1,2,3,6-tetrahydropyridin-5-yl)phenyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c1-10(16)15-13-7-3-2-6-12(13)11-5-4-8-14-9-11;/h2-3,5-7,14H,4,8-9H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVABWFQMSPGSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride typically involves the reaction of 1,2,5,6-tetrahydropyridine with a suitable phenylacetamide derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base and a solvent like dimethylformamide. The reaction mixture is then subjected to purification processes to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

Medicinal Chemistry

N-(2-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride is being investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. Research indicates that compounds with similar structures may exhibit neuroprotective effects and could be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

Preliminary studies have shown that derivatives of tetrahydropyridine compounds possess antimicrobial properties. For instance, compounds structurally related to this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the range of 128–256 µg/mL . This suggests that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity and Cancer Research

Research into the cytotoxic effects of this compound has indicated potential anti-cancer properties. Studies have shown that similar tetrahydropyridine derivatives exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells . The mechanism may involve the induction of apoptosis or inhibition of cell proliferation pathways.

Enzyme Inhibition

The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to disease progression. For example, some studies suggest that tetrahydropyridine derivatives can inhibit acetylcholinesterase activity , which is crucial for managing conditions like myasthenia gravis or Alzheimer's disease.

Case Studies and Research Findings

Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of tetrahydropyridine derivatives found that these compounds could protect neuronal cells from oxidative stress-induced apoptosis. The study utilized various assays to evaluate cell viability and oxidative stress markers .

Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial efficacy, researchers synthesized several derivatives of this compound. The results indicated that modifications to the phenyl ring significantly enhanced antibacterial activity against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of N-(2-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Isomerism: Ortho vs. Para Substitution

A closely related structural isomer, N-(4-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride (), differs only in the position of the tetrahydropyridin group (para instead of ortho). Key distinctions include:

  • Solubility : The para isomer’s linear structure may slightly increase aqueous solubility, whereas the ortho configuration could favor membrane permeability due to reduced polarity .

Table 1: Physicochemical Comparison

Property Target Compound (Ortho) Para Isomer ()
Molecular Formula C₁₃H₁₆N₂O·HCl C₁₃H₁₆N₂O·HCl
Molar Mass (g/mol) ~252.75* 216.28 (free base)
Substituent Position Ortho Para

*Calculated based on free base (216.28) + HCl (36.46).

Functional Group Variations in Acetamide Derivatives

Several acetamide derivatives with pesticidal or pharmacological activity highlight the impact of substituents:

Chlorinated Acetamides ()

Compounds like 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) feature chlorine and bulky aromatic groups, enhancing lipophilicity for herbicidal action. In contrast:

  • Target Compound : Lacks chlorine but includes a tetrahydropyridin group, which may direct activity toward CNS receptors rather than plant enzymes.
  • Bioactivity: Chlorine in pesticidal acetamides increases stability and lipid solubility, whereas the tetrahydropyridin group in the target compound may facilitate interactions with monoamine transporters or receptors .
Complex Stereochemical Derivatives ()

Compounds such as N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide exhibit:

  • Stereochemical Complexity : Multiple chiral centers and hydroxyl groups may improve target specificity (e.g., enzyme inhibition) but reduce oral bioavailability.
  • Molecular Weight : Higher molecular weight (~500–600 g/mol) compared to the target compound (~252.75 g/mol) could limit blood-brain barrier penetration, making the target compound more suitable for CNS applications .

Heterocyclic and Receptor-Targeting Analogues ()

Serotonin Receptor Affinity

classifies 5-HT receptors into distinct families (5-HT₁–5-HT₇), where structural nuances (e.g., substituent position) dictate subtype selectivity:

  • Ortho vs. Para Substitution : Ortho positioning may favor interactions with 5-HT₁A or 5-HT₂A subtypes due to spatial compatibility with receptor binding sites .
Purine-Containing Acetamide ()

N-(2-Aminoethyl)-2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy)acetamide Hydrochloride (MW: 464.95) incorporates a purine ring, likely targeting adenosine or kinase pathways. Key differences:

  • Molecular Weight : The target compound’s lower molecular weight may enhance CNS penetration.
  • Target Specificity: The purine moiety directs activity toward nucleotide-binding proteins, whereas the tetrahydropyridin group may prioritize monoaminergic systems .

Physicochemical and Pharmacokinetic Profiles

Table 2: Pharmacokinetic Comparison

Parameter Target Compound Alachlor () Purine Acetamide ()
LogP (Predicted) ~1.5–2.0 ~3.5–4.0 ~1.0–1.5
Bioavailability Moderate (CNS-targeted) Low (herbicidal use) Low (high polarity)
Metabolic Stability Moderate High (chlorine stabilizes) Low (purine metabolism)

Biological Activity

N-(2-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a 1,2,5,6-tetrahydropyridine moiety linked to a phenyl group via an acetamide functional group. Its molecular formula is C14H18N2HClC_{14}H_{18}N_2\cdot HCl, with a molecular weight of approximately 250.77 g/mol.

Research indicates that compounds containing the tetrahydropyridine structure may interact with various biological targets, including:

  • Neurotransmitter Receptors : The tetrahydropyridine ring is known to influence dopamine and acetylcholine receptors, potentially affecting neurodegenerative diseases.
  • Tubulin Polymerization : Similar compounds have shown the ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

Anticancer Properties

Several studies have investigated the anticancer potential of related compounds. For instance:

  • Inhibition of Cell Proliferation : Compounds similar to this compound have demonstrated significant inhibition of cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). IC50 values in the low micromolar range have been reported for these compounds .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects:

  • Dopaminergic Activity : Some tetrahydropyridine derivatives exhibit activity that may protect dopaminergic neurons, indicating a possible role in treating conditions like Parkinson's disease .

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated significant inhibition of A549 cell proliferation with IC50 values around 1.68 µM .
Study 2Showed neuroprotective effects in animal models, suggesting potential applications in neurodegenerative diseases .
Study 3Investigated the compound's ability to inhibit tubulin polymerization, relevant for its anticancer properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.